Welcome to the BenchChem Online Store!
molecular formula C10H14N2O3S B8285164 Ethyl 4-(2-propyl)thiazol-2-ylcarbamoylcarboxylate

Ethyl 4-(2-propyl)thiazol-2-ylcarbamoylcarboxylate

Cat. No. B8285164
M. Wt: 242.30 g/mol
InChI Key: QTQZWFJSVGFFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04321372

Procedure details

Ethyl 4-(2-propyl)thiazol-2-ylcarbamoylcarboxylate was combined with 50 ml. of water and 6.2 ml. of 1 N potassium carbonate. The mixture was clarified, cooled, acidified with acetic acid and product extracted into 150 ml. of ethyl acetate in three portions. The combined extracts were dried over anhydrous sodium sulfate, filtered and evaporated to an oil, which partially crystallized on standing. The gummy solid was recrystallized from isopropyl alcohol, affording 4-(2-propyl)thiazol-2-ylcarbamoylcarboxylic acid [216 mg.; m.p. 195°-197° C. (dec.)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:5]=[C:6]([NH:9][C:10]([C:12]([O:14]CC)=[O:13])=[O:11])[S:7][CH:8]=1)[CH3:3].O.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[CH3:3][CH:2]([C:4]1[N:5]=[C:6]([NH:9][C:10]([C:12]([OH:14])=[O:13])=[O:11])[S:7][CH:8]=1)[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1N=C(SC1)NC(=O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil, which
CUSTOM
Type
CUSTOM
Details
partially crystallized
CUSTOM
Type
CUSTOM
Details
The gummy solid was recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1N=C(SC1)NC(=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.